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Abstract
This technical guide provides a comprehensive overview of acetobromo-α-D-galactose

(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide), a key glycosyl donor in carbohydrate

chemistry. The document details its chemical structure, stereochemistry, and physical

properties. Furthermore, it presents representative experimental protocols for its synthesis,

purification, and characterization, alongside its primary application in the Koenigs-Knorr

glycosylation reaction for the formation of α- and β-galactosides. This guide is intended to be a

valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry
Acetobromo-α-D-galactose, also known as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl

bromide, is a fully protected derivative of D-galactose. The pyranose ring is in a chair

conformation, and the stereochemistry of the substituents is crucial for its reactivity and the

stereochemical outcome of glycosylation reactions. The International Union of Pure and

Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-

bromooxan-2-yl]methyl acetate[1].
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The key stereochemical features are:

D-configuration: The stereocenter at C5 has the R-configuration, defining it as a D-sugar.

Galacto-configuration: The hydroxyl group at C4 is in an axial position, distinguishing it from

the glucose analogue where it is equatorial.

α-anomer: The bromine atom at the anomeric carbon (C1) is in an axial position. This is a

critical feature as it influences the stereoselectivity of glycosylation reactions. The anomeric

configuration is typically confirmed by ¹H NMR spectroscopy, where the coupling constant

between H1 and H2 (J₁,₂) is characteristically around 4 Hz for the α-anomer.

The chemical structure, including the stereochemistry, is unambiguously represented by its

SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)OC[C@@H]1--INVALID-

LINK--Br)OC(=O)C)OC(=O)C)OC(=O)C[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 3 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2734143
https://www.benchchem.com/product/b013513?utm_src=pdf-body-img
https://www.benchchem.com/product/b013513?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. alpha-Acetobromogalactose | C14H19BrO9 | CID 2734143 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Acetobromo-α-D-
galactose: Structure, Stereochemistry, and Applications]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b013513#chemical-structure-and-
stereochemistry-of-acetobromo-d-galactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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